molecular formula C13H18O B3338463 trans-2-(3,5-Dimethylphenyl)cyclopentanol CAS No. 933674-39-6

trans-2-(3,5-Dimethylphenyl)cyclopentanol

Cat. No.: B3338463
CAS No.: 933674-39-6
M. Wt: 190.28 g/mol
InChI Key: RTFUOQYIAKJGKU-UHFFFAOYSA-N
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Description

trans-2-(3,5-Dimethylphenyl)cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-Dimethylphenyl)cyclopentanol typically involves the following steps:

    Grignard Reaction: The initial step often involves the formation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether.

    Cyclopentanone Addition: The Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.

    Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(3,5-Dimethylphenyl)cyclopentanol can undergo oxidation reactions to form ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 2-(3,5-dimethylphenyl)cyclopentanone.

    Reduction: Formation of 2-(3,5-dimethylphenyl)cyclopentane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, trans-2-(3,5-Dimethylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dimethylphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Phenylcyclopentanol: Similar structure but lacks the methyl groups on the phenyl ring.

    trans-2-(4-Methylphenyl)cyclopentanol: Contains a single methyl group on the phenyl ring.

    cis-2-(3,5-Dimethylphenyl)cyclopentanol: Differing in the spatial arrangement of substituents.

Uniqueness

trans-2-(3,5-Dimethylphenyl)cyclopentanol is unique due to the presence of two methyl groups on the phenyl ring, which can significantly influence its chemical and physical properties. This structural feature can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFUOQYIAKJGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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